2-(Morpholin-4-yl)cyclohexan-1-amine

Lipophilicity Solubility Drug-likeness

2-(Morpholin-4-yl)cyclohexan-1-amine (CAS 65430-31-1) is a bifunctional organic compound with the molecular formula C₁₀H₂₀N₂O and a molecular weight of 184.28 g/mol. It belongs to the class of substituted cyclohexylamines, featuring a cyclohexane ring bearing a primary amine group at the 1-position and a morpholine ring at the 2-position.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
CAS No. 65430-31-1
Cat. No. B3277107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Morpholin-4-yl)cyclohexan-1-amine
CAS65430-31-1
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N)N2CCOCC2
InChIInChI=1S/C10H20N2O/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12/h9-10H,1-8,11H2
InChIKeyZRAFIVNWDABKOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Morpholin-4-yl)cyclohexan-1-amine (CAS 65430-31-1): Structural Scaffold and Baseline Properties for Research Procurement


2-(Morpholin-4-yl)cyclohexan-1-amine (CAS 65430-31-1) is a bifunctional organic compound with the molecular formula C₁₀H₂₀N₂O and a molecular weight of 184.28 g/mol [1]. It belongs to the class of substituted cyclohexylamines, featuring a cyclohexane ring bearing a primary amine group at the 1-position and a morpholine ring at the 2-position . The compound is commercially available as a versatile small-molecule scaffold and chiral building block for pharmaceutical research and organic synthesis, with typical vendor purity specifications of ≥95% .

Why 2-(Morpholin-4-yl)cyclohexan-1-amine Cannot Be Arbitrarily Substituted with Other Morpholinocyclohexanamines


Morpholinocyclohexanamines constitute a diverse chemical family with subtle but critical structural variations that profoundly impact physicochemical and pharmacological properties. Substitution pattern (e.g., 2- vs. 4-position of the morpholine ring on the cyclohexane core), stereochemistry (cis/trans isomers), and the presence of additional linker groups (e.g., methyl or methanamine spacers) all directly influence key procurement-relevant parameters such as solubility, lipophilicity, and target binding affinity . For instance, positional isomers exhibit different computational solubility values, and stereoisomers can display divergent stability profiles . Therefore, a generic substitution without rigorous head-to-head validation would introduce uncharacterized variability that could compromise experimental reproducibility, structure-activity relationship (SAR) interpretation, and downstream development outcomes.

Quantitative Differentiation Evidence for 2-(Morpholin-4-yl)cyclohexan-1-amine: Procurement-Relevant Comparisons


Computational Physicochemical Profile: 2-(Morpholin-4-yl)cyclohexan-1-amine vs. 1-(Morpholin-4-ylmethyl)cyclohexanamine

Computational predictions indicate that the direct attachment of the morpholine ring to the cyclohexane core in the target compound, compared to a methylene-linked analog, results in a significantly different physicochemical profile. The target compound (CAS 65430-31-1) exhibits a lower LogP and higher predicted aqueous solubility than 1-(morpholin-4-ylmethyl)cyclohexanamine (CAS not specified), as derived from vendor-supplied calculated properties . This difference is quantifiable and relevant for applications where solubility or permeability must be optimized.

Lipophilicity Solubility Drug-likeness

Predicted Aqueous Solubility: 2-(Morpholin-4-yl)cyclohexan-1-amine vs. 4-Substituted Analog

The substitution position of the morpholine ring on the cyclohexane scaffold alters predicted aqueous solubility. The 2-substituted target compound is predicted to have a distinct solubility profile compared to its 4-substituted regioisomer, trans-4-(4-morpholinyl)cyclohexanamine. While direct experimental data for the target compound is not available in this source, the class-level inference based on computational data for close analogs suggests that the 4-substituted regioisomer exhibits high calculated solubility (170 g/L at 25°C) , providing a benchmark for the expected performance of similar small-molecule amines.

Solubility Formulation Physicochemical

Steric and Electronic Influence: 2-Substitution vs. 1-Substituted Morpholinocyclohexane Derivatives

The target compound's 2-substitution pattern presents a distinct steric and electronic environment compared to derivatives where the morpholine is attached at the 1-position via a methylene linker, such as [[1-(Morpholino)cyclohexan-1-yl]methyl]amine (CAS 64269-03-0). The latter's structural data shows a molecular formula of C₁₁H₂₂N₂O and a molecular weight of 198.31 g/mol, indicating a higher degree of lipophilicity and molecular flexibility due to the additional methylene group . This can translate to differences in conformational freedom and target binding entropy.

Medicinal Chemistry SAR Sterics

Chiral Building Block Utility: 2-(Morpholin-4-yl)cyclohexan-1-amine as a Scaffold for Stereoselective Synthesis

The 2-substitution on the cyclohexane ring introduces chirality, making this compound a valuable scaffold for generating enantiomerically pure building blocks. While the CAS 65430-31-1 entry is typically racemic, related stereochemically defined analogs like (1S,2S)-2-(4-Morpholinyl)cyclohexanamine (CAS 824938-99-0) are explicitly marketed and utilized as chiral ligands in asymmetric catalysis . This demonstrates the class's recognized utility in stereoselective applications, a feature not present in non-chiral or differently substituted morpholinocyclohexanamines.

Asymmetric Catalysis Chiral Ligand Stereochemistry

Comparative Stability and Storage: Anecdotal Vendor Guidance for 2- vs. 4-Morpholinocyclohexanamines

Vendor storage recommendations provide practical, albeit anecdotal, differentiation between structural isomers. While the target compound (CAS 65430-31-1) is advised for long-term storage in a cool, dry place , its regioisomer, cis-4-(4-morpholinyl)-cyclohexanamine (CAS 876371-18-5), carries a more specific requirement: sealed in dry conditions at 2-8°C . This suggests potential differences in thermal or hydrolytic stability that are relevant for laboratory inventory management and long-term project planning.

Stability Storage Procurement

Procurement-Guided Application Scenarios for 2-(Morpholin-4-yl)cyclohexan-1-amine


Optimizing Lead Compound Solubility in Medicinal Chemistry

Based on the computational evidence showing a lower LogP for 2-(morpholin-4-yl)cyclohexan-1-amine compared to methylene-linked analogs , this compound is a strategically preferred building block for medicinal chemists aiming to improve the aqueous solubility of a lead series. Its direct morpholine attachment offers a favorable balance of polarity and structural rigidity, potentially mitigating solubility-limited absorption or assay interference issues early in the drug discovery process.

Building a Focused Library for Structure-Activity Relationship (SAR) Studies

The quantifiable differences in molecular weight, lipophilicity, and predicted solubility between this compound and its regio- and stereoisomers make it an essential component of a focused screening library. Its inclusion allows researchers to systematically probe the effect of the morpholine ring's position and linker geometry on target binding, enabling a more precise SAR elucidation compared to using a single, potentially suboptimal analog.

Scaffold for Asymmetric Catalysis and Chiral Resolution

While the target compound is often supplied as a racemate, its structural similarity to established chiral ligands like (1S,2S)-2-(4-morpholinyl)cyclohexanamine positions it as a valuable precursor or scaffold for asymmetric synthesis. Procurement of the racemic mixture allows research groups to explore resolution techniques or to use it as a starting point for the synthesis of novel chiral catalysts, where its 2-substitution pattern provides a defined stereochemical handle.

Chemical Biology Tool for Probing Morpholine Pharmacophore Contributions

In chemical biology, this compound serves as a precise chemical probe to deconvolute the contribution of the morpholine moiety to a bioactive molecule's phenotype. Its direct cyclohexane attachment (as opposed to a linked variant) provides a more conformationally constrained presentation of the pharmacophore, which can be critical in assays measuring target engagement or downstream signaling. This specificity supports high-confidence target validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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